molecular formula C13H13NO B1405869 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 1350760-52-9

1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1405869
CAS No.: 1350760-52-9
M. Wt: 199.25 g/mol
InChI Key: GEXRYBJOHDRHAZ-UHFFFAOYSA-N
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Description

“1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C13H13NO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, are essential and efficient chemical precursors for generating biologically active structures . They can undergo various chemical reactions, including C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Cyclopropyl Radical Cyclizations

    Indole-3-carbaldehydes are utilized in cyclopropyl radical cyclizations to produce cyclopropane-fused adducts, contributing to the synthesis of compounds like Moody's cyclopropamitosene, a potential cytotoxin for hypoxic tumor cells (Fahey et al., 2013).

  • Gold-Catalyzed Cycloisomerizations

    Indole-3-carbaldehydes are involved in gold-catalyzed cycloisomerizations, leading to the formation of indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, highlighting their potential in complex organic synthesis (Kothandaraman et al., 2011).

  • Photoinduced Intramolecular Additions

    These compounds participate in photoinduced intramolecular additions to alkenes, generating halogen-atom-retained exo- and endo-cyclization products. This emphasizes their role in the synthesis of unsaturated cyclization products (Lu et al., 2009).

  • Green Nanocatalysis in Knoevenagel Condensation

    Indole-3-carbaldehydes serve as key components in green nanocatalyzed Knoevenagel condensation, representing a sustainable approach in organic synthesis with potential pharmaceutical applications (Madan, 2020).

  • Catalysis in Benzannulation for Carbazoles and Indoles Synthesis

    They are used in copper-catalyzed benzannulation reactions, contributing to the efficient synthesis of polycyclic carbazole and indole compounds (Guo et al., 2020).

Biological Applications

  • Anticancer Potential

    Derivatives of indole-3-carbaldehydes exhibit significant antiproliferative activity against breast cancer cell lines, indicating their potential as anticancer agents (Fawzy et al., 2018).

  • Cytotoxic Properties

    A study isolated cytotoxic compounds from Aspergillus sclerotiorum, including 7-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde, demonstrating the potential of indole-3-carbaldehyde derivatives in developing new cytotoxic agents (Wang et al., 2011).

  • Synthesis of Antimicrobial Agents

    Indole-3-carbaldehyde derivatives have been synthesized with potential applications as antimicrobial agents, highlighting their role in developing new pharmaceuticals (Attaby et al., 2007).

  • Synthesis of N-Arylated Indole-3-Substituted-2-Benzimidazoles as Anticancer Agents

    This synthesis approach emphasizes the versatility of indole-3-carbaldehydes in creating novel compounds with potential anticancer properties (Anwar et al., 2023).

Future Directions

Indole derivatives like “1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” are ideal precursors for the synthesis of active molecules . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .

Properties

IUPAC Name

1-cyclopropyl-7-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-2-4-12-10(8-15)7-14(13(9)12)11-5-6-11/h2-4,7-8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXRYBJOHDRHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233378
Record name 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-52-9
Record name 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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